
Thallium(1+) tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(1+) tetradecanoate is an organothallium compound with the molecular formula C₁₄H₂₇O₂Tl. It consists of a thallium(I) ion bonded to a tetradecanoate (myristate) anion. This compound is part of a broader class of thallium salts, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium(1+) tetradecanoate can be synthesized through the reaction of thallium(I) hydroxide or thallium(I) carbonate with tetradecanoic acid (myristic acid) in an aqueous medium. The reaction typically involves heating the mixture to facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Thallium(1+) tetradecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) compounds.
Reduction: Reduction reactions can convert this compound to thallium(I) metal or other lower oxidation state compounds.
Substitution: Substitution reactions can occur where the tetradecanoate anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction reactions may involve reducing agents like sodium borohydride.
Substitution reactions can be facilitated by the presence of other anions in solution.
Major Products Formed:
Oxidation: Thallium(III) compounds
Reduction: Thallium(I) metal or lower oxidation state compounds
Substitution: Various thallium salts with different anions
Scientific Research Applications
Thallium(1+) tetradecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other thallium compounds.
Biology: The compound is utilized in biological studies to investigate the effects of thallium on biological systems.
Medicine: Thallium salts, including this compound, are used in medical imaging and as potential therapeutic agents.
Industry: It finds applications in the production of specialized materials and in various industrial processes.
Mechanism of Action
The mechanism by which thallium(1+) tetradecanoate exerts its effects involves its interaction with biological molecules and pathways. The compound can disrupt cellular processes by interfering with enzyme activities and ion channels. Thallium ions can mimic potassium ions, leading to cellular toxicity and affecting various physiological functions.
Molecular Targets and Pathways:
Enzyme inhibition
Ion channel interference
Cellular toxicity
Comparison with Similar Compounds
Thallium(I) sulfate
Thallium(I) nitrate
Thallium(I) chloride
Properties
CAS No. |
18993-53-8 |
|---|---|
Molecular Formula |
C14H27O2Tl |
Molecular Weight |
431.75 g/mol |
IUPAC Name |
tetradecanoate;thallium(1+) |
InChI |
InChI=1S/C14H28O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
LDQKZOATUDIFCQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)[O-].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)
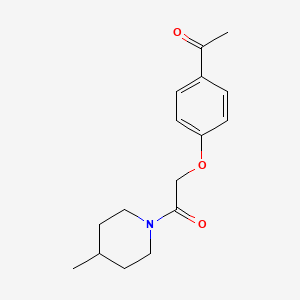
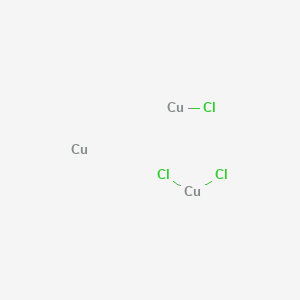
![[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)
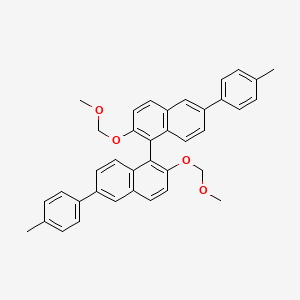
![Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B15343227.png)
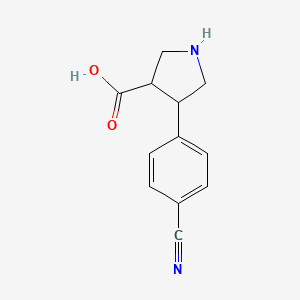
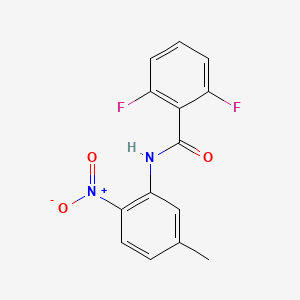
![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-](/img/structure/B15343243.png)

![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)
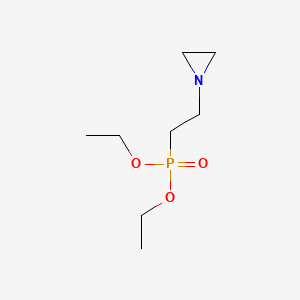
![6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine](/img/structure/B15343257.png)
![3'-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide](/img/structure/B15343271.png)
